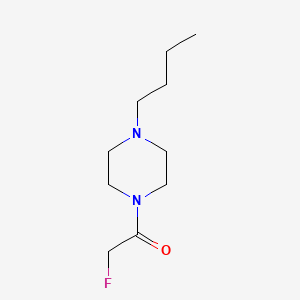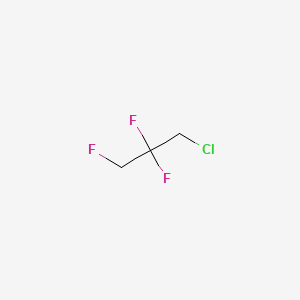
2-Hydroxy-5-(2-hydroxyethyl)phenyl ss-D-Glucopyranosiduronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Hydroxytyrosol 3’-Glucuronide is a phenolic glycoside derived from hydroxytyrosol, a major phenolic compound found in extra virgin olive oil. This compound is known for its potent antioxidant properties and is a significant metabolite in the human body following the consumption of hydroxytyrosol-rich foods. It plays a crucial role in the bioavailability and metabolism of hydroxytyrosol, contributing to its health benefits .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxytyrosol 3’-Glucuronide typically involves the glucuronidation of hydroxytyrosol. This process can be catalyzed by UDP-glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to hydroxytyrosol . The reaction conditions often include the presence of cofactors such as UDP-glucuronic acid and specific pH and temperature settings to optimize enzyme activity.
Industrial Production Methods
Industrial production of 3’-Hydroxytyrosol 3’-Glucuronide can be achieved through biotechnological methods, utilizing microbial or enzymatic systems to catalyze the glucuronidation process. These methods are preferred due to their efficiency and sustainability compared to chemical synthesis .
化学反应分析
Types of Reactions
3’-Hydroxytyrosol 3’-Glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to hydroxytyrosol.
Substitution: It can participate in substitution reactions where the glucuronide moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent systems to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include hydroxytyrosol, quinones, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
3’-Hydroxytyrosol 3’-Glucuronide has a wide range of scientific research applications:
作用机制
The mechanism of action of 3’-Hydroxytyrosol 3’-Glucuronide involves its antioxidant activity, where it scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, which are involved in inflammation and cellular stress responses . Additionally, it influences the expression of genes related to antioxidant defense and apoptosis .
相似化合物的比较
Similar Compounds
Hydroxytyrosol: The parent compound, known for its potent antioxidant properties.
Tyrosol: Another phenolic compound found in olive oil with similar but less potent antioxidant effects.
Oleuropein: A glycoside found in olive leaves, known for its anti-inflammatory and cardioprotective properties.
Uniqueness
3’-Hydroxytyrosol 3’-Glucuronide is unique due to its enhanced bioavailability and stability compared to hydroxytyrosol. Its glucuronide conjugation allows for better absorption and prolonged circulation in the human body, making it a more effective antioxidant and therapeutic agent .
属性
分子式 |
C14H18O9 |
|---|---|
分子量 |
330.29 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C14H18O9/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14-19H,3-4H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 |
InChI 键 |
CPHMFZSEPDNJAZ-BYNIDDHOSA-N |
手性 SMILES |
C1=CC(=C(C=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
规范 SMILES |
C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


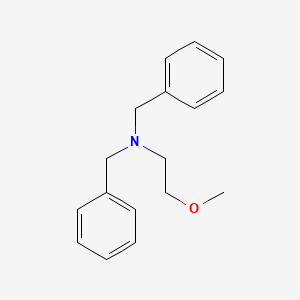
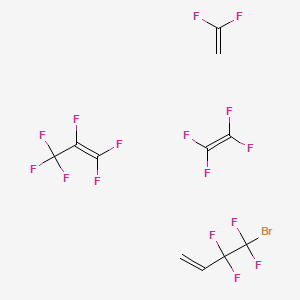
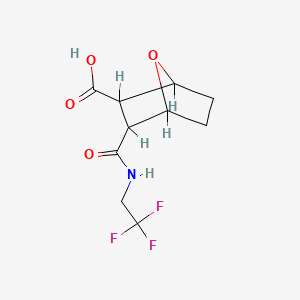
![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)

![2-Deoxy-2-[(trifluoroacetyl)amino]-3,4,6-triacetate-alpha-D-glucopyranosyl Bromide](/img/structure/B13416189.png)
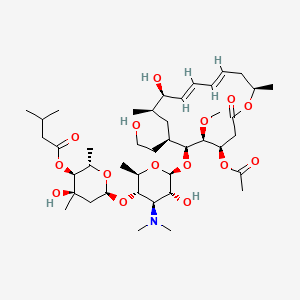
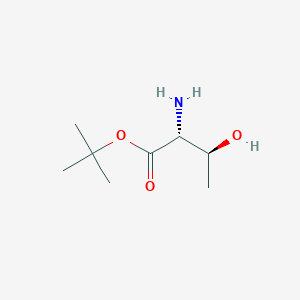
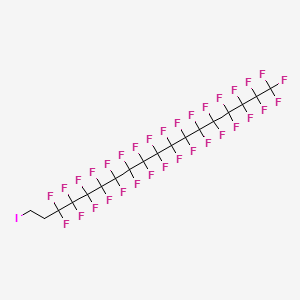
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
